N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
Description
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a synthetic furan carboxamide derivative characterized by a cyclopropyl group, a hydroxyl group, and a phenyl substituent on the ethyl backbone of its carboxamide moiety.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWGBPWLZSBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carboxylic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The furan ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The furan ring and other functional groups may play a role in binding to receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations and reported bioactivity. Below is a comparative analysis supported by available data:
Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives
Key Findings from Comparative Analysis
Structural Influence on Physicochemical Properties: The hydroxymethyl-substituted analog (C₁₂H₁₁NO₃) has a lower molar mass (217.22 g/mol) and simpler structure, likely improving solubility but reducing metabolic stability compared to the cyclopropyl- and phenyl-bearing target compound . The cyclopropyl group in the target compound introduces steric hindrance, which may affect binding to biological targets but could enhance resistance to enzymatic degradation.
Synthetic Accessibility :
- Derivatives like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (C₁₃H₁₃N₃O₃) are synthesized via hydrazine coupling, a method that could be adapted for the target compound . However, the cyclopropyl-hydroxyl-phenyl substitution in the target compound may require more complex multi-step synthesis.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on available research findings.
- Molecular Formula : C16H17NO3
- Molecular Weight : 271.31 g/mol
- CAS Number : 1421466-98-9
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been studied for its potential as an enzyme inhibitor, which can modulate biochemical processes critical for disease progression.
Biological Activities
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Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of leukemia cell lines, with IC50 values indicating significant potency.
- A study involving analogs of this compound demonstrated that modifications could enhance its anticancer properties, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
-
Neuroprotective Effects :
- Research indicates potential neuroprotective effects, likely due to the compound's ability to cross the blood-brain barrier and influence neuroinflammatory pathways. This activity positions it as a candidate for treating neurodegenerative diseases.
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Anti-inflammatory Properties :
- The compound may also possess anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokine levels in vitro. This effect could be beneficial in managing conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against leukemia cells | |
| Neuroprotection | Reduction in neuroinflammation | |
| Anti-inflammatory | Decreased cytokine production |
Case Study Example
In a notable case study, researchers synthesized several analogs of this compound to evaluate their biological activities. One particular analog exhibited an IC50 value of 900 nM against a leukemia cell line, highlighting the potential for developing targeted therapies based on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
